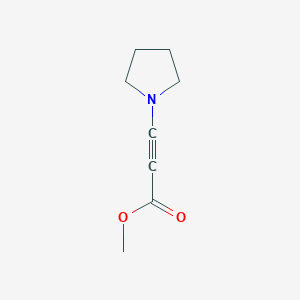
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester: is a chemical compound with the molecular formula C₇H₉NO₂ It is a derivative of propynoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester typically involves the reaction of propynoic acid with pyrrolidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester involves its interaction with specific molecular targets. The pyrrolidinyl group and the ester functional group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.
類似化合物との比較
2-Propenoic acid, 3-(1-pyrrolidinyl)-, methyl ester: This compound is similar in structure but differs in the presence of a double bond instead of a triple bond.
2-Propenoic acid, methyl ester: Lacks the pyrrolidinyl group, making it less complex.
2-Propenoic acid, 2-methyl-: Features a methyl group at the second position, altering its chemical properties.
Uniqueness: 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is unique due to the presence of both a pyrrolidinyl group and a triple bond. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
136758-22-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 3-pyrrolidin-1-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3 |
InChIキー |
WLXTVNYXSBQGSC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


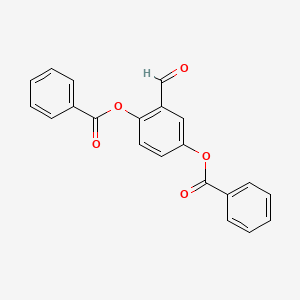
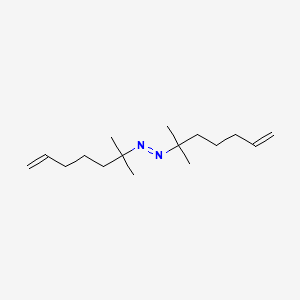
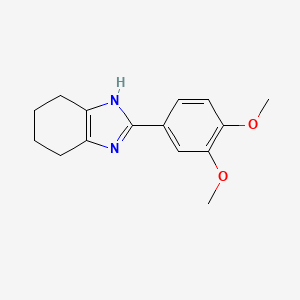

![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
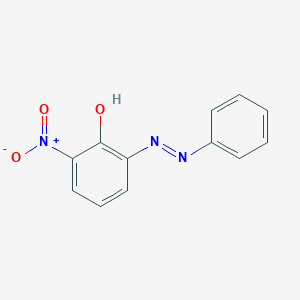
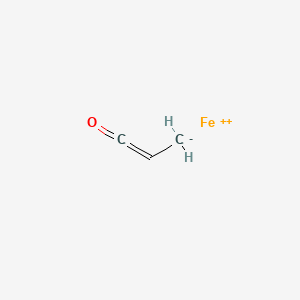
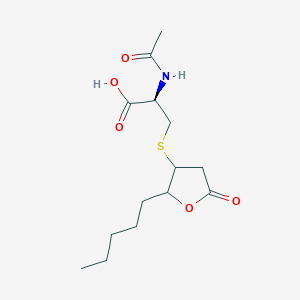
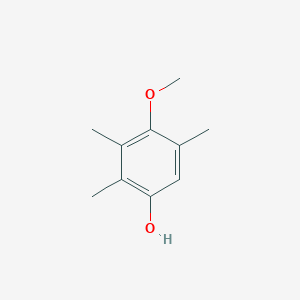
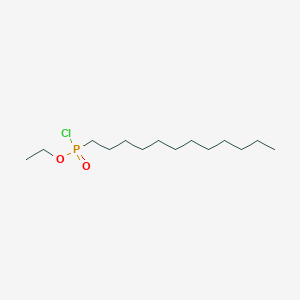
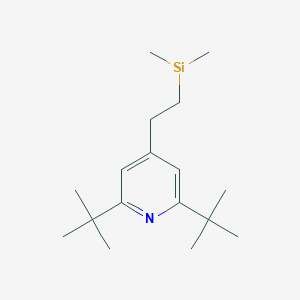
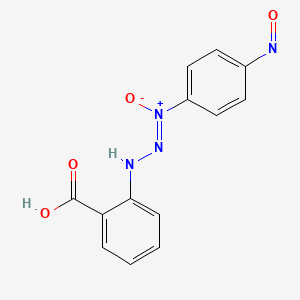
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
